molecular formula C22H44N2S4Zn B097174 Zinc diamyldithiocarbamate CAS No. 15337-18-5

Zinc diamyldithiocarbamate

Cat. No.: B097174
CAS No.: 15337-18-5
M. Wt: 530.2 g/mol
InChI Key: JGSUMMPGKPITGK-UHFFFAOYSA-L
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Description

Zinc diamyldithiocarbamate is an organozinc compound widely used as a catalyst in various industrial and chemical processes. It is part of the dithiocarbamate family, known for their role in accelerating rubber vulcanization and other polymerization reactions. This compound is particularly valued for its efficiency and versatility in catalyzing reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc diamyldithiocarbamate can be synthesized by reacting zinc salts with diamyldithiocarbamic acid. The typical reaction involves mixing zinc sulfate or zinc chloride with diamyldithiocarbamic acid in an aqueous solution. The reaction is usually carried out at room temperature, and the product precipitates out of the solution.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other oxidized products.

    Reduction: It can be reduced back to its original state from its oxidized forms using reducing agents.

    Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Regenerated this compound.

    Substitution Products: Various substituted dithiocarbamates.

Scientific Research Applications

Zinc diamyldithiocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions, particularly in the synthesis of polyurethanes and other polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.

    Medicine: Explored for its potential anti-cancer properties, particularly in forming complexes with drugs that target cancer cells.

    Industry: Widely used in the rubber industry for vulcanization processes, improving the mechanical properties of rubber products.

Mechanism of Action

The mechanism by which zinc diamyldithiocarbamate exerts its effects involves the coordination of the zinc ion with the dithiocarbamate ligands. This coordination enhances the reactivity of the zinc ion, making it an effective catalyst. The compound can interact with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved include the activation of carbonyl groups and the stabilization of transition states in polymerization reactions.

Comparison with Similar Compounds

  • Zinc diethyldithiocarbamate
  • Zinc dimethyldithiocarbamate
  • Zinc dibutyldithiocarbamate

Comparison: Zinc diamyldithiocarbamate is unique due to its specific alkyl groups, which can influence its solubility, reactivity, and catalytic efficiency. Compared to zinc diethyldithiocarbamate and zinc dimethyldithiocarbamate, this compound may offer different solubility profiles and reactivity patterns, making it suitable for specific applications where other dithiocarbamates might not be as effective.

Properties

CAS No.

15337-18-5

Molecular Formula

C22H44N2S4Zn

Molecular Weight

530.2 g/mol

IUPAC Name

zinc;N,N-dipentylcarbamodithioate

InChI

InChI=1S/2C11H23NS2.Zn/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2

InChI Key

JGSUMMPGKPITGK-UHFFFAOYSA-L

SMILES

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2]

Isomeric SMILES

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2]

Canonical SMILES

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2]

Key on ui other cas no.

15337-18-5

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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